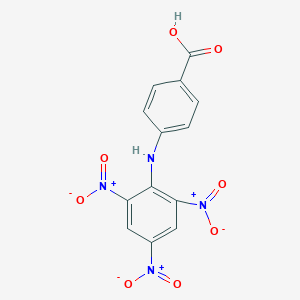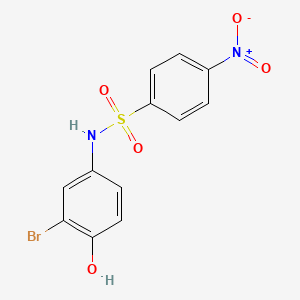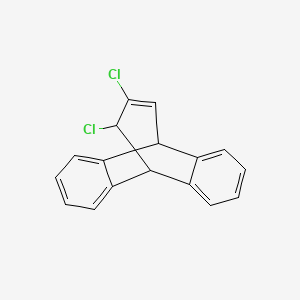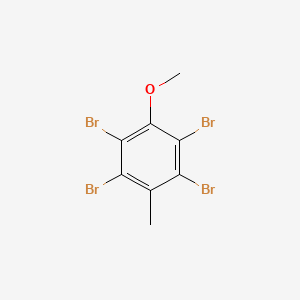
Mercury, di-2-furanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, di-2-furanyl- is an organomercury compound with the chemical formula C₈H₆HgO₂ and a molecular weight of 334.72 g/mol . This compound is characterized by the presence of two furan rings attached to a central mercury atom. Furans are aromatic heterocycles that are known for their wide range of pharmacological activities and their use as reaction intermediates in synthetic organic chemistry .
準備方法
The synthesis of Mercury, di-2-furanyl- typically involves the reaction of mercury(II) salts with furan derivatives under controlled conditions. One common method is the liquid-liquid extraction of mercury(II) from aqueous solutions using organic reagents such as furosemide in benzyl alcohol . This method is efficient and economical, allowing for the quantitative extraction of mercury(II) with high recovery rates.
化学反応の分析
Mercury, di-2-furanyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of Mercury, di-2-furanyl- can lead to the formation of mercury oxides, while substitution reactions can result in the replacement of the furan rings with other functional groups .
科学的研究の応用
Mercury, di-2-furanyl- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of other organomercury compounds and as a catalyst in various organic reactions . In biology and medicine, it is studied for its potential pharmacological activities and its interactions with biological molecules. In industry, it is used in the production of materials and as a component in certain manufacturing processes .
作用機序
The mechanism of action of Mercury, di-2-furanyl- involves its interaction with molecular targets and pathways within biological systems. When mercury binds to protein receptors, it can disrupt normal cellular functions and lead to toxic effects. These interactions occur at both the cellular and sub-cellular levels, affecting various biochemical pathways and processes . The specific molecular targets and pathways involved depend on the concentration and form of the mercury compound.
類似化合物との比較
Mercury, di-2-furanyl- can be compared with other similar organomercury compounds, such as methylmercury and ethylmercury. These compounds share some common properties, such as their ability to bind to biological molecules and their potential toxicity. Mercury, di-2-furanyl- is unique in its structure, with two furan rings attached to the mercury atom, which can influence its reactivity and interactions with other molecules . Other similar compounds include mercury(II) chloride and mercury(II) acetate, which have different chemical structures and properties .
特性
CAS番号 |
28752-79-6 |
|---|---|
分子式 |
C8H6HgO2 |
分子量 |
334.72 g/mol |
IUPAC名 |
bis(furan-2-yl)mercury |
InChI |
InChI=1S/2C4H3O.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |
InChIキー |
KKZBAMRWSJFGBE-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)[Hg]C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)
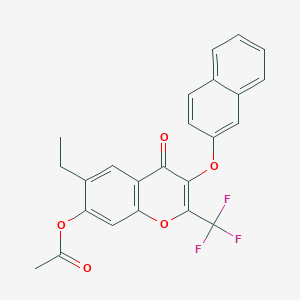




![(2E)-3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B11959229.png)
